N1-Butyl Chain Confers Increased Lipophilicity Over Shorter Alkyl Analogs: logP Comparison
The N1-butyl substituent in the target compound is predicted to increase lipophilicity relative to shorter N1-alkyl analogs. This is a class-level inference based on calculated logP values for a related 1-butyl-4-nitropyrazole scaffold, which show a higher logP compared to unsubstituted pyrazole . The target compound, with an additional ethyl carboxylate, is expected to exhibit a moderate but higher logP than its methyl or ethyl analogs, potentially enhancing membrane permeability [1].
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | Predicted to be higher than N1-methyl and N1-ethyl analogs |
| Comparator Or Baseline | 1-Butyl-4-nitropyrazole (logP = 2.11460) vs. Pyrazole (logP = 0.26) [2] |
| Quantified Difference | Difference of 1.8546 log units |
| Conditions | Calculated using ACD/Labs software for 1-butyl-4-nitropyrazole |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion, a critical factor for compounds intended for antimicrobial or herbicidal applications, making the butyl derivative a more suitable candidate than shorter-chain analogs for assays requiring cellular or tissue penetration.
- [1] Eli Lilly and Company. (1979). 3-Nitropyrazole derivatives. U.S. Patent No. 4,145,554. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Internetchemie Forum. (n.d.). Pyrazol: Verteilungskoeffizient logP. Retrieved from forum.internetchemie.info. View Source
